molecular formula C15H13NOS B188892 2,3-Diphenyl-4-thiazolidinone CAS No. 29291-15-4

2,3-Diphenyl-4-thiazolidinone

Cat. No. B188892
CAS RN: 29291-15-4
M. Wt: 255.3 g/mol
InChI Key: DQIBOSWPDZUOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diphenyl-4-thiazolidinone (DPT) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its diverse applications. DPT has a unique structure that makes it an ideal candidate for various research studies, including medicinal chemistry, drug discovery, and material science. In

Scientific Research Applications

Antimicrobial and Antitumor Properties

2,3-Diphenyl-4-thiazolidinone derivatives have demonstrated significant applications in antimicrobial and antitumor research. For instance, some 2-aryl-4-thiazolidinones synthesized from diphenyl derivatives showed potent antimycobacterial activity and tumor growth inhibition in various cell lines. These findings underscore the potential of 2,3-Diphenyl-4-thiazolidinone derivatives as scaffolds for developing antimycobacterial and tumor-targeting compounds (Güzel & Salman, 2009).

Aldol Condensation Catalyst

2,3-Diphenyl-4-thiazolidinone has been utilized in aldol condensation reactions with aromatic aldehydes. This application is significant for chemical synthesis, where ethoxide ion was used to effect the condensation, a reaction not possible with usual catalysts for analogous thiazolidinones (Brown, Jones, & Kent, 1963).

Antioxidant Activity

Certain thiazolidinone derivatives, including those based on 2,3-Diphenyl-4-thiazolidinone, have shown significant antioxidant activity. This was demonstrated through various in vitro assays, indicating their potential therapeutic applications in conditions associated with oxidative stress (Djukic et al., 2018).

Synthetic Applications

2,3-Diphenyl-4-thiazolidinone and its derivatives have been extensively used in synthetic chemistry for creating a variety of compounds with diverse biological activities, such as antitubercular, antibacterial, anticonvulsant, and antifungal properties. These compounds also serve as intermediates in synthesizing pyrazoline rings, which display antipyretic and good antimicrobial properties (Nag, 2012).

Microwave Assisted Tandem Reactions

Microwave irradiation has been used to assist the synthesis of 2-hydrazolyl-4-thiazolidinones from 2,3-Diphenyl-4-thiazolidinone derivatives. This methodology highlights the compound's utility in facilitating efficient and novel synthetic routes (Saiz et al., 2009).

properties

IUPAC Name

2,3-diphenyl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c17-14-11-18-15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIBOSWPDZUOKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307450
Record name 2,3-Diphenyl-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenyl-4-thiazolidinone

CAS RN

29291-15-4
Record name 2,3-Diphenyl-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29291-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazolidinone, 2,3-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029291154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Diphenyl-4-thiazolidinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Diphenyl-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Diphenyl-4-thiazolidinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,3-Diphenyl-4-thiazolidinone
Reactant of Route 3
Reactant of Route 3
2,3-Diphenyl-4-thiazolidinone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,3-Diphenyl-4-thiazolidinone
Reactant of Route 5
Reactant of Route 5
2,3-Diphenyl-4-thiazolidinone
Reactant of Route 6
2,3-Diphenyl-4-thiazolidinone

Citations

For This Compound
9
Citations
FC Brown, RS Jones, M Kent - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
The aldol condensation between 2,3-diphenyl-4-thiazolidinone and aromatic aldehydes, which cannot be effected by the usual catalysts used in the analogous reactions of 2-thiono-, 2-…
Number of citations: 18 cdnsciencepub.com
MS Harika, BN Sudha - International Journal of Research in …, 2014 - researchgate.net
Thiazolidine-4-ones containing thiazole moiety. It had been syhthesised by 6-aminocoumarin, isatin, primary amines, and aromatic aldehydes. Present article is sincere attempt to …
Number of citations: 6 www.researchgate.net
SP Singh, SS Parmar, K Raman, VI Stenberg - Chemical Reviews, 1981 - ACS Publications
K. Antiviral Activity 199 L. Herbicidal Activity 199 VIII. References 200 preparation of thiazolidinone derivatives and reactions have been reported in the literature. Thiazolidinones, in the …
Number of citations: 537 pubs.acs.org
D Kaminskyy, D Khyluk, O Vasylenko, L Zaprutko… - Scientia …, 2011 - mdpi.com
The synthesis and evaluation of the anticancer activity of 3’-aryl-5’-arylidene-spiro [3 H-indole-3, 2’-thiazolidine]-2, 4’(1 H)-diones and spiro [3 H-indole-3, 2’-thi-azolidine]-2, 4’(1 H)-…
Number of citations: 113 www.mdpi.com
PA Rajeshwar - 2011 - search.proquest.com
OBJECTIVE: Substituted thiazolidinone have received considerable attention during last two decades as they are endowed with variety of biological activities and have wide range of …
Number of citations: 0 search.proquest.com
S Sahu, PK Upadhyay, P Mishra - Research Journal of Pharmacy and …, 2023 - rjptonline.org
Within a variety of microbes, their sensitivity towards chemotherapeutic treatments varies, that changes with time, even during therapy with a particular drug. Researchers are …
Number of citations: 2 www.rjptonline.org
S Sahu, PK Upadhyay, P Mishra - Journal of Pharmaceutical Research International, 2021
Number of citations: 2
Q DI - Canadian Journal of Chemistry, 1963 - National Research Council
Number of citations: 0
ARA RAOUF, YA YOUSSEF - Ain Shams Science …, 1970 - A'in Shams University Press
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.